molecular formula C10H9N3O2 B13640061 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine

1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine

Cat. No.: B13640061
M. Wt: 203.20 g/mol
InChI Key: RWKAGLUOUCGJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological and medicinal properties. The presence of a nitroethenyl group in its structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine can be compared with other similar compounds in the pyrrolo[2,3-b]pyridine family:

These comparisons highlight the uniqueness of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine in terms of its specific functional groups and their impact on its chemical and biological behavior.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H9N3O2/c1-12-7-8(4-6-13(14)15)9-3-2-5-11-10(9)12/h2-7H,1H3

InChI Key

RWKAGLUOUCGJHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C=C[N+](=O)[O-]

Origin of Product

United States

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